molecular formula C23H21N3 B10847024 Benzyl-biphenyl-4-ylmethyl-imidazol-1-yl-amine

Benzyl-biphenyl-4-ylmethyl-imidazol-1-yl-amine

Cat. No.: B10847024
M. Wt: 339.4 g/mol
InChI Key: PHOWNTQCWGWFEX-UHFFFAOYSA-N
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Description

Benzyl-biphenyl-4-ylmethyl-imidazol-1-yl-amine is a complex organic compound that features a unique structure combining benzyl, biphenyl, and imidazole moieties. This compound is of significant interest in various fields of scientific research due to its potential applications in chemistry, biology, medicine, and industry. The presence of the imidazole ring, a five-membered heterocyclic structure, imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-biphenyl-4-ylmethyl-imidazol-1-yl-amine typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through the cyclization of amido-nitriles. This reaction is often catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of microwave-assisted synthesis has also been reported, which enhances the efficiency and yield of the reaction . The catalyst used in these processes can be recovered and reused, making the method cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Benzyl-biphenyl-4-ylmethyl-imidazol-1-yl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Benzyl-biphenyl-4-ylmethyl-imidazol-1-yl-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl-biphenyl-4-ylmethyl-imidazol-1-yl-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The compound can also interact with nucleic acids and proteins, affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    Benzimidazole: Shares the imidazole ring but differs in the substitution pattern.

    Phenylimidazole: Similar structure but lacks the biphenyl and benzyl groups.

    Benzylimidazole: Contains the benzyl group but not the biphenyl group.

Uniqueness: Benzyl-biphenyl-4-ylmethyl-imidazol-1-yl-amine is unique due to its combination of benzyl, biphenyl, and imidazole moieties. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H21N3

Molecular Weight

339.4 g/mol

IUPAC Name

N-benzyl-N-[(4-phenylphenyl)methyl]imidazol-1-amine

InChI

InChI=1S/C23H21N3/c1-3-7-20(8-4-1)17-26(25-16-15-24-19-25)18-21-11-13-23(14-12-21)22-9-5-2-6-10-22/h1-16,19H,17-18H2

InChI Key

PHOWNTQCWGWFEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C3=CC=CC=C3)N4C=CN=C4

Origin of Product

United States

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